4-fluoro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide
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Overview
Description
4-fluoro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides It features a benzamide core substituted with a fluoro group at the 4-position and a benzothiazole moiety at the 2-position
Mechanism of Action
Target of Action
It is known that similar compounds have been found to inhibit pde10a, a phosphodiesterase abundant only in brain tissue .
Mode of Action
It’s worth noting that compounds with similar structures have been found to act as positive allosteric modulators . This means they enhance the activity of their target proteins when these proteins are activated by their primary ligands.
Pharmacokinetics
A compound with a similar structure, ml293, was found to have excellent in vivo pk properties in rats with low iv clearance (116 mL/min/kg) and excellent brain exposure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzothiazole Moiety: This can be achieved by reacting 4-methoxy-7-methyl-2-aminobenzenethiol with a suitable electrophile.
Coupling Reaction: The benzothiazole intermediate is then coupled with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
4-fluoro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: Investigated for its interactions with various biological targets, including enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
- 4-fluoro-N-(4-methoxybenzyl)benzamide
- 4-fluoro-N-(4-methylbenzyl)benzamide
- 4-fluoro-N-(4-methoxyphenyl)benzamide
Uniqueness
4-fluoro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide is unique due to the presence of the benzothiazole moiety, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific interactions with biological targets or materials with unique electronic properties.
Properties
IUPAC Name |
4-fluoro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O2S/c1-9-3-8-12(21-2)13-14(9)22-16(18-13)19-15(20)10-4-6-11(17)7-5-10/h3-8H,1-2H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTMQYXKKZNIZRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)NC(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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